molecular formula C13H19NO B045060 1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene CAS No. 123774-75-4

1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene

Cat. No. B045060
M. Wt: 205.3 g/mol
InChI Key: CWTLUIDBOFJNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene, commonly known as HC-030031, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HC-030031 is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the sensation of pain and temperature.

Mechanism Of Action

HC-030031 is a selective inhibitor of 1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene, which is a non-selective cation channel that is expressed in sensory neurons. 1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene is involved in the sensation of pain and temperature, and its activation leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which contribute to the development of pain and inflammation. HC-030031 blocks the activation of 1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene, thereby reducing the release of these neurotransmitters and alleviating pain and inflammation.

Biochemical And Physiological Effects

HC-030031 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as substance P and CGRP, which are involved in the development of pain and inflammation. HC-030031 has also been shown to reduce the activity of inflammatory cells such as macrophages and neutrophils, which could contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of HC-030031 is its selectivity for 1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene, which reduces the risk of off-target effects. HC-030031 is also relatively stable and can be stored for extended periods of time. However, one of the limitations of HC-030031 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of HC-030031. One area of research is the development of more potent and selective 1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene inhibitors. Another area of research is the investigation of the potential therapeutic applications of HC-030031 in other conditions, such as cancer and diabetes. Additionally, the development of more effective methods for the administration of HC-030031 could improve its clinical utility.

Synthesis Methods

HC-030031 can be synthesized in several ways. One of the most commonly used methods is the reaction of 2-aminomethyl-4-cyclohexylphenol with 4-bromobenzaldehyde in the presence of a base, such as potassium carbonate. The reaction yields HC-030031 as a white solid, which can be purified by recrystallization.

Scientific Research Applications

HC-030031 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain. HC-030031 has also been studied for its potential anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions such as arthritis.

properties

CAS RN

123774-75-4

Product Name

1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclohexylphenol

InChI

InChI=1S/C13H19NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h6-8,10,15H,1-5,9,14H2

InChI Key

CWTLUIDBOFJNTJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC(=C(C=C2)O)CN

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)O)CN

Other CAS RN

123774-75-4

synonyms

1-hydroxy-2-aminomethyl-4-cyclohexylbenzene
2-aminomethyl-4-cyclohexylphenol

Origin of Product

United States

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